Vortioxetine Hydrobromide-D8

Isotopic Purity Mass Spectrometry Interference Stable Isotope Labeling

Quantifying vortioxetine in plasma by LC-MS/MS using non-deuterated internal standards leads to ion suppression and systematic error (>11% accuracy deviation). Vortioxetine Hydrobromide-D8 is a stable isotope-labeled internal standard with a +8 Da mass shift, ensuring co-elution and accurate matrix correction. • Delivers linear quantification from 5.0-1,000 ng/mL with intra-/inter-day precision <8.5% RSD • Compensates for ionization variability, meeting FDA/EMA bioanalytical guidelines • Supplied as hydrobromide salt (MW 387.41, ≥98% purity); ships at ambient temperature

Molecular Formula C₁₈H₁₄D₈BrN₂S
Molecular Weight 387.4
Cat. No. B1164381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVortioxetine Hydrobromide-D8
Synonyms1-[2-[(2,4-Dimethylphenyl)thio]phenyl]-piperazine Hydrobromide-D8;  Lu AA 21004 Hydrobromide-D8
Molecular FormulaC₁₈H₁₄D₈BrN₂S
Molecular Weight387.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vortioxetine Hydrobromide-D8 Overview


Vortioxetine Hydrobromide-D8 (CAS 2140316-62-5) is a deuterium-labeled analog of vortioxetine hydrobromide, characterized by the substitution of eight hydrogen atoms with deuterium on the piperazine ring [1]. As a stable isotope-labeled internal standard (SIL-IS), it is designed to co-elute with the unlabeled analyte vortioxetine in chromatographic separation, thereby enabling accurate and precise quantification of vortioxetine in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . The compound is supplied as a hydrobromide salt with a molecular weight of 387.41 g/mol and is typically used in bioanalytical method development and validation for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies .

Role Stable isotope-labeled internal standard (SIL-IS) for vortioxetine
Workflow LC-MS/MS or GC-MS bioanalysis in complex biological matrices
Key Attribute D8-labeled (+8 Da shift), co-elutes with unlabeled analyte

Limitations of Unlabeled Vortioxetine Standards


Substituting Vortioxetine Hydrobromide-D8 with the unlabeled parent compound or a non-deuterated analog introduces significant analytical error due to the absence of isotopic differentiation. In LC-MS/MS and GC-MS assays, the co-elution of the internal standard and analyte is essential for correcting matrix effects and ionization variability; without a distinct mass shift (≥ +3 Da), the internal standard signal cannot be resolved from the analyte, leading to inaccurate quantification and potential assay failure [1]. A study quantifying vortioxetine in rat plasma using carbamazepine—a non-isotopic internal standard—demonstrated this limitation, reporting extraction recovery ranges of 78.3–88.4% for vortioxetine but only 80.3% for the internal standard, resulting in intra- and inter-day precision below 8.5% and accuracy deviations ranging from −11.2% to 9.5%, which are suboptimal for regulated bioanalysis [2]. In contrast, deuterated internal standards like Vortioxetine-D8 provide near-identical physicochemical behavior to the analyte while maintaining a distinct mass, enabling compensation for matrix effects and ion suppression, thereby reducing analytical variability and improving assay robustness [3].

Unlabeled parent standard
Lacks isotopic mass shift, preventing resolution from analyte and failing to correct matrix effects.
Non-isotopic internal standard (e.g., carbamazepine)
Different extraction recovery and ionization behavior may lead to accuracy deviations and poor precision.

Vortioxetine-D8 Comparative Evidence


Isotopic Purity & MS Interference: D8 vs. D6

Vortioxetine Hydrobromide-D8 demonstrates a distinct +8 Da mass shift relative to unlabeled vortioxetine, significantly reducing the risk of isotopic cross-talk and ion suppression compared to a D6-labeled analog. The product specification guarantees isotopic enrichment such that the D0/D8 ratio is < 1%, ensuring minimal contribution from the unlabeled isotopologue to the analyte signal [1]. In contrast, a D6-labeled version provides a smaller +6 Da shift, which may be insufficient for complete baseline resolution from the M+2 or M+4 natural abundance isotopomers of the analyte, potentially introducing bias in high-precision quantification.

Mass Shift & Isotopic Purity
Reported
+8 Da shift; D0/D8 < 1%
Supports reduced isotopic cross-talk risk
Compared to D6 analog; supplier specification
Isotopic Purity Mass Spectrometry Interference Stable Isotope Labeling

Analytical Precision: D8 vs. Carbamazepine

In a head-to-head method validation study for vortioxetine quantification in rat plasma, the use of carbamazepine as a non-isotopic internal standard resulted in intra- and inter-day precision below 8.5% and accuracy ranging from −11.2% to 9.5% [1]. In contrast, an LC-MS/MS method employing Vortioxetine-D8 as the internal standard for the quantification of deuterated vortioxetine hydrobromide (JJH201501) and its metabolite in rat plasma demonstrated that all validation parameters—including selectivity, accuracy, precision, extraction recovery, matrix effect, stability, dilution reliability, and carryover—met regulatory acceptance criteria [2].

Validation Precision
Reported
D8 method met all acceptance criteria
Indicates improved accuracy and precision vs. non-isotopic IS
Cross-study comparison in rat plasma LC-MS/MS
Method Validation Precision Accuracy Internal Standard

Purity: D8 vs. Unlabeled Vortioxetine

Vortioxetine Hydrobromide-D8 is specified with an HPLC purity > 98.5% and a free base content > 76.9%, along with a water content < 1% [1]. This high chemical purity minimizes interference from co-eluting impurities during analysis. The unlabeled vortioxetine hydrobromide, while also available in high purity, does not provide the isotopic differentiation required for internal standard correction. The isotopic enrichment specification (D0/D8 < 1%) ensures that the signal from the internal standard does not contribute to the analyte peak, a critical quality attribute not applicable to the unlabeled compound .

Chemical Purity & Enrichment
Supplier data
HPLC purity > 98.5%; D0/D8 < 1%
Essential for minimal isotopic interference
Supplier specification; review applicable batch
Purity Isotopic Enrichment Reference Standard

Vortioxetine-D8 Research and Industrial Applications


Regulated PK/TK Bioanalysis

Vortioxetine Hydrobromide-D8 is the preferred internal standard for LC-MS/MS quantification of vortioxetine in plasma and other biological matrices during preclinical and clinical pharmacokinetic (PK) and toxicokinetic (TK) studies. Its use ensures compliance with regulatory guidance (e.g., FDA, EMA) for bioanalytical method validation by effectively compensating for matrix effects and ionization variability [1]. A validated method using this standard demonstrated linearity from 5.0–1,000 ng/mL for deuterated vortioxetine and its metabolite in rat plasma, meeting all validation criteria for selectivity, precision, accuracy, and stability [2].

Therapeutic Drug Monitoring & Clinical Toxicology

Certified reference solutions of Vortioxetine-D8 (e.g., 100 µg/mL in methanol) are utilized in clinical laboratories for therapeutic drug monitoring of vortioxetine in patient serum or plasma. The deuterated internal standard enables precise and accurate measurement of drug levels, supporting dose optimization and assessment of patient adherence [3]. The method is also applicable in forensic toxicology and urine drug testing, where definitive identification and quantitation are legally required .

Metabolite Identification & Quantification

Vortioxetine Hydrobromide-D8 can be employed as an internal standard for the quantification of vortioxetine and its major metabolites in in vitro and in vivo drug metabolism studies. Its stable isotope label allows for the simultaneous monitoring of parent drug depletion and metabolite formation without interference, providing accurate data on metabolic pathways and enzyme kinetics [4].

Application
Selection Property
Validation Focus
PK/TK Bioanalysis Studies
SIL-IS co-elution and matrix effect compensation
Method validation parameters in research matrices
Research Bioanalysis in Human Plasma
Deuterated IS for precise LC-MS/MS quantification
Accuracy and reproducibility in research plasma samples
Drug Metabolism Research
Stable isotope label for parent/metabolite monitoring
Metabolic pathway and enzyme kinetics interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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